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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364

CAS Number: 82257-15-6
Synonyms: 4-methoxy-pyridine-3-carboxaldehyde, 3-Formyl-4-methoxypyridine

This technical guide provides an in-depth overview of 4-Methoxynicotinaldehyde, a pyridine
derivative of interest to researchers in synthetic chemistry and drug discovery. The document
covers its chemical and physical properties, a detailed experimental protocol for its synthesis,
predicted spectroscopic data, and a discussion of its potential applications in the development
of novel therapeutics, supported by the biological activities of structurally related compounds.

Core Chemical and Physical Properties

4-Methoxynicotinaldehyde is a solid organic compound. Its properties are summarized in the
table below for easy reference.
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Property Value Reference(s)
CAS Number 82257-15-6 [1112]
Molecular Formula C7H7NO:2 [1]

Molecular Weight 137.14 g/mol [1]
Appearance White to yellow solid [2]

Melting Point 63-67 °C [1]

Boiling Point 262.9 £ 20.0 °C (Predicted) [1]

Density 1.159 + 0.06 g/cm3 (Predicted) [1]

Synthesis of 4-Methoxynicotinaldehyde

The synthesis of 4-Methoxynicotinaldehyde can be achieved via a directed ortho-metalation
(DoM) of 4-methoxypyridine, followed by formylation. This method allows for regioselective
introduction of the aldehyde group at the C-3 position. Below is a detailed experimental
protocol adapted from established procedures for the synthesis of related pyridine aldehydes.

[3]

Experimental Protocol: Synthesis via Directed
Metalation and Formylation

Materials:

4-Methoxypyridine

¢ n-Butyllithium (n-BuLi) in hexanes

e N,N-Dimethylformamide (DMF)

e Anhydrous Tetrahydrofuran (THF)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution

o Ethyl acetate
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e Anhydrous magnesium sulfate (MgSQa)

» Argon or Nitrogen gas supply

o Standard laboratory glassware for anhydrous reactions

Procedure:

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with
anhydrous THF. The solvent is cooled to -78 °C using a dry ice/acetone bath.

o Lithiation: 4-Methoxypyridine is dissolved in a minimal amount of anhydrous THF and added
to the reaction flask. Subsequently, a solution of n-butyllithium in hexanes (1.1 equivalents) is
added dropwise via the dropping funnel, while maintaining the temperature at -78 °C. The
reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at
the C-3 position.

o Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is added dropwise to
the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C
and then allowed to warm to room temperature overnight.[3]

o Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of
sodium bicarbonate. The agueous layer is separated and extracted three times with ethyl
acetate.

 Purification: The combined organic extracts are dried over anhydrous magnesium sulfate,
filtered, and the solvent is removed under reduced pressure. The crude product is then
purified by column chromatography on silica gel using a suitable eluent system (e.g., a
gradient of hexane and ethyl acetate) to yield pure 4-Methoxynicotinaldehyde.
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Synthesis Workflow for 4-Methoxynicotinaldehyde.

Spectroscopic Data (Predicted)

While experimentally obtained spectra for 4-Methoxynicotinaldehyde are not readily available
in the public domain, the following table summarizes the predicted spectroscopic
characteristics based on data from structurally similar compounds, such as other substituted
pyridine carboxaldehydes and methoxypyridines.
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Spectroscopy Predicted Characteristics

Aldehyde Proton (CHO): Singlet, 4 9.9-10.1
ppm.Pyridine Protons: Three aromatic protons

in the region of & 7.0-8.8 ppm, showing

*H NMR o -
characteristic pyridine ring splitting
patterns.Methoxy Protons (OCHs): Singlet, o
3.9-4.1 ppm.
Aldehyde Carbonyl (C=0): 4 190-195
ppm.Pyridine Carbons: Aromatic carbons in the
13C NMR

range of d 110-165 ppm.Methoxy Carbon
(OCHs): 6 55-60 ppm.

C=0 Stretch (Aldehyde): Strong absorption
band around 1700-1715 cm~1.C-O Stretch
(Methoxy): Absorption band around 1250-1300
cm~L.Aromatic C=C and C=N Stretches: Bands
in the 1400-1600 cm~! region.Aromatic C-H
Stretch: Bands above 3000 cm™t.

IR Spectroscopy

Applications in Drug Discovery and Biological
Activity

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in
numerous compounds with diverse biological activities. While specific biological data for 4-
Methoxynicotinaldehyde is limited, its role as a synthetic intermediate for creating more
complex molecules with therapeutic potential is significant. Derivatives of methoxypyridines
have been investigated as potent inhibitors of key signaling pathways implicated in cancer.

Potential as an Intermediate for Kinase Inhibitors

Structurally related pyridine and quinazoline derivatives have shown potent inhibitory activity
against protein kinases that are crucial for cancer cell proliferation and survival.[2][4] For
instance, the PI3K/Akt/mTOR and c-Met signaling pathways are frequently dysregulated in
various cancers.[2][5] The synthesis of libraries of methoxypyridine derivatives allows for the
exploration of structure-activity relationships (SAR) to develop selective and potent kinase
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inhibitors. 4-Methoxynicotinaldehyde serves as a valuable building block in this context, with
the aldehyde group providing a reactive handle for further chemical modifications to generate
diverse molecular architectures.

Below is a diagram illustrating a simplified representation of the PI3K/Akt/mTOR signaling
pathway, a common target for anticancer drugs derived from heterocyclic scaffolds like
methoxypyridine.
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Targeting the PISK/Akt/mTOR Pathway.
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Experimental Protocol for In Vitro Anticancer Activity
Screening

To evaluate the potential of novel compounds derived from 4-Methoxynicotinaldehyde as

anticancer agents, a standard in vitro cytotoxicity assay, such as the MTT assay, can be

employed.

Objective: To determine the half-maximal inhibitory concentration (ICso) of test compounds

against human cancer cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
Test compounds dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined
density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

Compound Treatment: A serial dilution of the test compounds is prepared in the cell culture
medium. The medium from the cell plates is replaced with the medium containing various
concentrations of the test compounds. A vehicle control (DMSQO) and a positive control (a
known anticancer drug) are included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in
a humidified atmosphere with 5% CO-.
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o MTT Assay: After incubation, the medium is removed, and MTT solution is added to each
well. The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT
into formazan crystals.

e Solubilization and Measurement: The MTT solution is removed, and a solubilization buffer is
added to dissolve the formazan crystals. The absorbance is measured at a specific
wavelength (e.g., 570 nm) using a microplate reader.

o Data Analysis: The cell viability is calculated as a percentage relative to the vehicle control.
The ICso value is determined by plotting the cell viability against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

Conclusion

4-Methoxynicotinaldehyde is a valuable heterocyclic building block with significant potential
for application in the synthesis of novel compounds for drug discovery. Its straightforward
synthesis and the reactivity of its aldehyde functional group make it an attractive starting
material for creating diverse chemical libraries. Further investigation into the biological activities
of its derivatives, particularly as kinase inhibitors for anticancer therapy, is a promising avenue
for future research. This guide provides foundational information to support such endeavors in
the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives
as Novel PISK/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as
potential cytotoxic agents targeting [3-catenin/TCF4 signaling pathway - PMC

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b045364?utm_src=pdf-body
https://www.benchchem.com/product/b045364?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/24/7/6034
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://www.benchchem.com/pdf/Synthesis_of_4_Methoxychalcone_Derivatives_A_Detailed_Protocol_for_Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8938628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8938628/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[pmc.ncbi.nlm.nih.gov]
o 5. researchgate.net [researchgate.net]
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Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045364#4-methoxynicotinaldehyde-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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